1-(Sec-butyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Sec-butyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a sec-butyl group and a carboxylic acid moiety. This compound has a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol . It is a clear, colorless liquid with unique structural properties that make it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Sec-butyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with sec-butyl chloride in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. Another method includes the hydrogenation of 1-(sec-butyl)cyclohexene-1-carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods ensure high yields and purity of the final product, making it suitable for various commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Sec-butyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The sec-butyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Sec-butyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(sec-butyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the sec-butyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the sec-butyl group.
1-Cyclohexene-1-carboxylic acid: Contains a double bond in the cyclohexane ring.
Cyclohexylmethanoic acid: Another derivative with a different substitution pattern
Uniqueness: 1-(Sec-butyl)cyclohexane-1-carboxylic acid stands out due to the presence of the sec-butyl group, which imparts unique steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other cyclohexane derivatives .
Biological Activity
1-(Sec-butyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative that has garnered interest in various fields, including medicinal chemistry and agricultural science. This compound's biological activity is primarily linked to its structural features, which influence its interactions with biological systems.
Chemical Structure and Properties
The molecular structure of this compound includes a cyclohexane ring substituted with a sec-butyl group and a carboxylic acid functional group. This configuration allows for diverse biological interactions, particularly in enzyme inhibition and receptor binding.
This compound exhibits several biological activities:
Case Studies
A notable study explored the use of cyclohexane derivatives in agricultural applications. The research demonstrated that certain derivatives could enhance plant resilience against pathogens while promoting growth under suboptimal conditions. The specific efficacy of this compound in these contexts remains to be thoroughly investigated, but its structural analogs have shown promise .
Synthesis and Evaluation
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound. Various synthetic routes have been explored, including:
Method | Yield | Conditions |
---|---|---|
C-H Activation | 66% | Pd(OAc), Ag2CO3, HFIP, 120°C |
Direct Carboxylation | 44% | Using bulky amino acids as ligands |
These methods highlight the compound's synthetic versatility and potential for further exploration in biological applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Initial assessments suggest that the compound may exhibit favorable absorption characteristics due to its lipophilicity. However, detailed toxicological studies are necessary to ascertain its safety profile, particularly concerning chronic exposure effects .
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-butan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-3-9(2)11(10(12)13)7-5-4-6-8-11/h9H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
JILBSDPIJFJJBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCC1)C(=O)O |
Origin of Product |
United States |
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